Indole-7-carboxaldehyde
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including indole-7-carboxaldehyde, involves several methods. These methods include classical approaches as well as modern palladium-catalyzed reactions. Palladium-catalyzed reactions, in particular, have become a cornerstone in the synthesis and functionalization of indoles due to their wide range of functionalities and applicability to complex molecules (Cacchi & Fabrizi, 2005). Traditional methods also remain relevant, showcasing the diverse synthetic routes available for indole-7-carboxaldehyde.
Molecular Structure Analysis
The molecular structure of indole-7-carboxaldehyde, like other indole derivatives, is characterized by its indole skeleton, which is the foundation for its chemical reactivity and properties. Advanced techniques such as X-ray diffraction (XRD), spectroscopic methods, and density functional theory (DFT) studies provide insights into the bond angles, bond lengths, and electronic structure, enabling a deeper understanding of its chemical behavior (Tariq et al., 2020).
Chemical Reactions and Properties
Indole-7-carboxaldehyde undergoes various chemical reactions, including C–C and C–N coupling reactions and reductions, due to its carbonyl group. These reactions are fundamental in the synthesis of heterocyclic derivatives and biologically active compounds. The compound’s reactivity is further explored through indium-mediated ternary reactions and cyclopalladation, highlighting its versatility in organic synthesis (El-Sawy, Abo‐Salem, & Mandour, 2017).
Physical Properties Analysis
The physical properties of indole-7-carboxaldehyde, including its melting point, boiling point, and solubility in various solvents, are crucial for its handling and use in chemical synthesis. These properties determine the compound's suitability for different reactions and its behavior under various conditions.
Chemical Properties Analysis
The chemical properties of indole-7-carboxaldehyde, such as its reactivity towards nucleophiles and electrophiles, its participation in cycloaddition reactions, and its ability to form complex structures through reactions with indoles and other heterocycles, are extensively studied. Such properties are pivotal for the development of new synthetic methodologies and the discovery of novel compounds with potential applications in various fields (Zou et al., 2014).
Scientific Research Applications
Indole-7-carboxaldehyde is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds . It’s used as a reactant for the preparation of various compounds .
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Preparation of Antiandrogens
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Preparation of Antiplatelet Agents
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Preparation of Liver X Receptor (LXR) Agonists
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Preparation of Antagonists of the EP3 Receptor for Prostaglandin E2
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Preparation of Inhibitors of Glycoprotein Perforin
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Synthesis of Various Heterocyclic Compounds
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Synthesis of Selected Alkaloids
- Application: Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
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Multicomponent Reactions
Safety And Hazards
Future Directions
While specific future directions for Indole-7-carboxaldehyde are not detailed in the search results, indole compounds in general show good therapeutic prospects . They are widely present in many important alkaloids, as well as in tryptophan and auxins . Their druggability and application in intestinal and liver diseases are areas of ongoing research .
properties
IUPAC Name |
1H-indole-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-6,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVZDADGTFJAFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370407 | |
Record name | Indole-7-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-7-carboxaldehyde | |
CAS RN |
1074-88-0 | |
Record name | Indole-7-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-7-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indole-7-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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